2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane
Description
Contextualization within Fluorinated Organic Chemistry
Fluorinated organic compounds are molecules where one or more hydrogen atoms have been replaced by fluorine. This substitution has profound effects on the molecule's properties due to the high electronegativity and small size of the fluorine atom. The presence of multiple fluorine atoms, as in the hexafluoropropyl group, creates a highly electron-withdrawing and sterically demanding substituent. This can influence the chemical reactivity of the adjacent dioxane ring and impart properties such as increased thermal stability, lipophilicity, and metabolic resistance. The study of compounds like 2-(1,1,2,3,3,3-Hexafluoro-propyl)- academie-sciences.frnih.govdioxane is therefore relevant to understanding how these fluorine-derived properties manifest in a heterocyclic system.
Significance in Advanced Synthetic Methodologies
Fluorinated building blocks are of considerable importance in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The hexafluoroisopropyl group, a related structure, is known to enhance the electrophilicity of adjacent functional groups, making it a valuable component in asymmetric synthesis. organic-chemistry.org Similarly, a molecule like 2-(1,1,2,3,3,3-Hexafluoro-propyl)- academie-sciences.frnih.govdioxane could potentially serve as a specialized solvent or a synthetic intermediate. The dioxane ring can be opened or otherwise modified, allowing for the introduction of the hexafluoropropyl group into other molecular scaffolds. The development of synthetic routes to such fluorinated dioxanes is a relevant goal for expanding the toolbox of synthetic organic chemistry. academie-sciences.fr
Historical Development of Research on Dioxane-Based Fluorinated Architectures
The history of 1,4-dioxane (B91453) as a chemical entity dates back to the 19th century, and it has been widely used as a solvent and stabilizer. taylorfrancis.com The field of organofluorine chemistry began to flourish in the mid-20th century with the development of new fluorination techniques. The synthesis of fluorinated heterocycles, including those based on dioxane, has been an area of ongoing research. Early methods often involved harsh reaction conditions, but more recent advances have focused on selective and milder fluorination strategies. academie-sciences.fr While the specific history of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- academie-sciences.frnih.govdioxane is not well-documented, its existence as a commercially available, albeit not widely studied, compound suggests its synthesis is feasible through modern synthetic methods, potentially involving the reaction of a hexafluoropropene (B89477) derivative with a suitable dioxane precursor.
Current Research Trajectories and Academic Relevance for the Compound
Current research in organofluorine chemistry is focused on the development of novel fluorinated molecules with tailored properties for specific applications. This includes the synthesis of new fluorinated building blocks and the investigation of their biological activities. While there is no evidence of a specific research trajectory for 2-(1,1,2,3,3,3-Hexafluoro-propyl)- academie-sciences.frnih.govdioxane in the current academic literature, its structure suggests potential areas of interest. For instance, its properties as a solvent, particularly for fluorinated polymers, could be a subject of investigation. Furthermore, its potential as a precursor to other fluorinated compounds could be explored. The academic relevance of this compound is currently latent, pending further investigation into its synthesis and properties.
Scope and Objectives of Scholarly Inquiry Pertaining to the Compound
Should this compound become a focus of scholarly inquiry, the objectives would likely include:
Development of an efficient and scalable synthesis: A primary goal would be to establish a reliable method for its preparation, possibly through the radical or nucleophilic addition of a hexafluoropropene-derived species to 1,4-dioxane or a related precursor.
Characterization of its physicochemical properties: A thorough investigation of its boiling point, density, viscosity, and solvent properties would be necessary to understand its potential applications.
Exploration of its chemical reactivity: Studies would aim to understand how the hexafluoropropyl group influences the reactivity of the dioxane ring, including its stability and potential for ring-opening reactions.
Evaluation of its biological activity: Given the prevalence of fluorinated compounds in pharmaceuticals, preliminary screening for biological activity could be a long-term objective.
Basic Properties of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- academie-sciences.frnih.govdioxane
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈F₆O₂ |
| Molecular Weight | 238.13 g/mol |
| IUPAC Name | 2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane |
General Properties of Constituent Moieties
| Moiety | Key Properties and Significance |
|---|---|
| 1,4-Dioxane | A cyclic diether, widely used as a solvent. It is a polar, aprotic solvent that is miscible with water. Its presence in a molecule provides a flexible, heterocyclic scaffold. clu-in.org |
| Hexafluoropropyl Group | A highly fluorinated alkyl group that is strongly electron-withdrawing. It imparts increased lipophilicity, thermal stability, and metabolic resistance to molecules. Its steric bulk can also influence molecular conformation and reactivity. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)4-3-14-1-2-15-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBXTUVWBLBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 2 1,1,2,3,3,3 Hexafluoro Propyl 1 2 Dioxane
Reactivity of the Dioxane Ring System in the Compound
The 1,4-dioxane (B91453) ring, a six-membered cyclic diether, is generally a stable entity. However, its ether oxygens provide sites for protonation, leading to characteristic acid-catalyzed reactions. Furthermore, the C-H bonds on the ring can be susceptible to radical attack.
Acid-Catalyzed Reactions Involving the Dioxane Ether Linkages
The ether oxygens in the dioxane ring are Lewis basic and can be protonated in the presence of a strong acid. This initial protonation is the first step in acid-catalyzed ring-opening reactions. The mechanism is analogous to the acid-catalyzed cleavage of other cyclic ethers, such as epoxides. libretexts.orglibretexts.orgyoutube.com
The reaction proceeds via the formation of an oxonium ion, which makes the carbon atoms adjacent to the oxygen more electrophilic and susceptible to nucleophilic attack. In the case of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- wikipedia.orgnih.govdioxane, there are two non-equivalent oxygen atoms, leading to the possibility of protonation at either site.
A plausible mechanism for the acid-catalyzed hydrolysis of the dioxane ring is as follows:
Protonation of an Ether Oxygen: A proton from the acid catalyst protonates one of the ether oxygens, forming a secondary oxonium ion.
Nucleophilic Attack: A nucleophile, such as water in the case of hydrolysis, attacks one of the electrophilic carbon atoms adjacent to the protonated oxygen. This attack can proceed via an S\N1 or S\N2-like mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. Given the presence of the electron-withdrawing hexafluoropropyl group, an S\N1 pathway involving a carbocation at the C2 position would be significantly destabilized. Therefore, an S\N2-like mechanism is more probable.
Ring Opening: The nucleophilic attack leads to the cleavage of a C-O bond and the opening of the dioxane ring.
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the ring-opened product.
The regioselectivity of the nucleophilic attack will be influenced by both steric and electronic factors. The hexafluoropropyl group at the C2 position presents significant steric hindrance, which would disfavor nucleophilic attack at this carbon.
Radical Reactions and Their Propagation Mechanisms
Like other ethers, 1,4-dioxane can undergo free-radical reactions, often initiated by light, heat, or a radical initiator. wikipedia.orgresearchgate.net These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orglibretexts.orgkhanacademy.org The most common site of radical attack on an ether is the carbon atom alpha to the oxygen, as the resulting radical is stabilized by the adjacent oxygen atom. libretexts.org
For 2-(1,1,2,3,3,3-Hexafluoro-propyl)- wikipedia.orgnih.govdioxane, there are three distinct sets of C-H bonds on the dioxane ring (at C2, C3/C5, and C6). The hydrogen at the C2 position is expected to be the most susceptible to abstraction due to the potential for radical stabilization.
A general mechanism for the free-radical halogenation of the dioxane ring is as follows:
Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or light to generate two halogen radicals.
Propagation:
A halogen radical abstracts a hydrogen atom from one of the carbon atoms of the dioxane ring, forming a hydrogen halide and a dioxane-based radical.
This radical then reacts with another halogen molecule to form a halogenated dioxane and a new halogen radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radicals in the system.
The presence of the electron-withdrawing hexafluoropropyl group will influence the stability of the radical intermediates and thus the regioselectivity of the hydrogen abstraction.
Electrophilic and Nucleophilic Aromatic Substitution on Dioxane-Fused Systems (if applicable)
While 2-(1,1,2,3,3,3-Hexafluoro-propyl)- wikipedia.orgnih.govdioxane itself is not an aromatic compound, the 1,4-dioxane ring can be fused to a benzene (B151609) ring to form a benzodioxane system. In such cases, the fused system can undergo electrophilic and nucleophilic aromatic substitution reactions.
In electrophilic aromatic substitution on a benzodioxane system, the dioxane ring acts as an ortho-, para-directing group. The ether oxygens can donate lone-pair electron density to the aromatic ring through resonance, thereby activating the ring towards electrophilic attack, particularly at the positions ortho and para to the ether linkages. tsijournals.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic aromatic substitution (S\NAr) on dioxane-fused systems is also possible, particularly if the aromatic ring is substituted with strong electron-withdrawing groups. youtube.comyoutube.com The presence of such groups is necessary to activate the ring towards attack by a nucleophile. The dioxane ring itself is not strongly activating for S\NAr. However, if the benzodioxane system were to be further substituted with a good leaving group (like a halogen) and strong electron-withdrawing groups, S\NAr could occur. lboro.ac.ukrsc.org
Influence of the Hexafluoropropyl Substituent on Molecular Reactivity
The 1,1,2,3,3,3-hexafluoropropyl group exerts a powerful influence on the reactivity of the dioxane ring through a combination of inductive and steric effects.
Inductive and Steric Effects of Fluorine Atoms on Electron Density Distribution
Fluorine is the most electronegative element, and as a result, the hexafluoropropyl group is strongly electron-withdrawing due to the cumulative inductive effect (-I effect) of the six fluorine atoms. mdpi.com This strong -I effect has several important consequences for the reactivity of the molecule:
Decreased Basicity of Ether Oxygens: The electron density is pulled away from the dioxane ring and the ether oxygens, making them less basic and therefore less readily protonated in acid-catalyzed reactions.
Increased Acidity of Ring Protons: The C-H bonds on the dioxane ring, particularly the one at the C2 position, are polarized, making the protons more acidic and potentially more susceptible to abstraction by a strong base.
Influence on Radical Stability: The electron-withdrawing nature of the hexafluoropropyl group will affect the stability of any radical intermediates formed on the dioxane ring.
In addition to its strong inductive effect, the hexafluoropropyl group is also sterically bulky. This steric hindrance will influence the approach of reagents to the dioxane ring, potentially directing reactions to less hindered positions. For example, in a nucleophilic attack on a protonated dioxane ring, the C2 position would be sterically disfavored.
The following table summarizes the expected electronic and steric effects of the hexafluoropropyl group:
| Effect | Description | Impact on Reactivity |
| Inductive Effect (-I) | Strong withdrawal of electron density from the dioxane ring due to the high electronegativity of fluorine atoms. | Decreases the basicity of the ether oxygens, making acid-catalyzed reactions slower. Increases the acidity of the C-H protons on the ring. |
| Steric Hindrance | The bulky nature of the hexafluoropropyl group hinders the approach of reagents to the C2 position of the dioxane ring. | Directs nucleophilic and radical attacks to other, less sterically hindered positions on the ring. |
Stabilization of Reactive Intermediates by the Perfluorinated Group
The hexafluoropropyl group has a significant impact on the stability of any reactive intermediates that may form during a reaction.
Carbocation Stability: The formation of a carbocation at the C2 position of the dioxane ring (alpha to the hexafluoropropyl group) would be highly destabilized by the strong electron-withdrawing inductive effect of the perfluorinated group. nih.govlibretexts.org Alkyl groups are generally electron-donating and stabilize adjacent carbocations. ru.nlrsc.org In contrast, the hexafluoropropyl group would intensify the positive charge on an adjacent carbon, making the carbocation intermediate very high in energy. This destabilization strongly disfavors reaction mechanisms that proceed through such an intermediate, such as an S\N1-type ring opening.
Transformations and Functionalization of the Hexafluoropropyl Group
No specific reactions involving the selective transformation of the carbon-fluorine bonds or derivatization of the hexafluoropropyl chain in this particular molecule have been reported.
There is no available data on the selective activation or reaction of the C-F bonds within the hexafluoropropyl group of this compound.
Information regarding the derivatization at any position of the perfluorinated chain for this specific dioxane derivative is not present in the scientific literature.
Stereochemical Considerations in Reactions Involving the Compound
Without any documented reactions, a discussion on the stereochemical outcomes is not possible.
Specific conformational analysis or studies on the pseudorotation of the dioxane ring in 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane have not been published.
There is no information available concerning diastereoselective or enantioselective transformations of this compound.
Applications of 2 1,1,2,3,3,3 Hexafluoro Propyl 1 2 Dioxane in Advanced Organic Synthesis
Role as a Specialized Solvent in Chemical Transformations
The unique combination of a hydrophilic dioxane moiety and a lipophilic, electron-withdrawing hexafluoropropyl group suggests that 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane could serve as a specialized solvent with unique properties.
The presence of the hexafluoropropyl group is expected to impart significant fluorous character to the molecule. This would likely make it an excellent solvent for highly fluorinated or perfluorinated compounds, which often exhibit limited solubility in common organic solvents. This property is analogous to other fluorinated solvents that are utilized for their ability to create a fluorous phase, facilitating the separation of fluorinated catalysts or products from non-fluorinated reaction components.
For instance, related compounds like hexafluoroisopropyl methyl ether are noted for their high chemical stability and their capacity to dissolve both polar and non-polar compounds. guidechem.comaosc.in This suggests that 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane could offer a unique solvency profile, potentially enabling reactions that are challenging in conventional media.
Table 1: Comparison of Properties of Related Fluorinated Ethers
| Compound | Molecular Formula | Boiling Point (°C) | Key Properties |
| Hexafluoroisopropyl methyl ether | C4H4F6O | 50-62 | High chemical stability, dissolves polar and non-polar compounds. guidechem.comaosc.inlookchem.com |
| 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane | C7H8F6O2 | Not available | Expected to have high stability and unique solvency for fluorinated compounds. |
Note: Data for 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane is not available and is inferred based on its structure.
The electron-withdrawing nature of the hexafluoropropyl group could influence the polarity and coordinating ability of the dioxane oxygen atoms. This might, in turn, affect the rates and selectivities of reactions conducted in this solvent. For example, it could modulate the reactivity of Lewis acidic or basic species in a reaction mixture. While specific studies on this compound are lacking, the principle of solvent effects on reaction outcomes is well-established in organic chemistry.
Utilization as a Reagent or Component in Catalytic Systems
Beyond its potential as a solvent, the structural elements of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane suggest its utility as a building block or a component in catalytic systems.
The hexafluoropropyl group is a valuable moiety in the synthesis of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity. acs.org It is plausible that 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane could serve as a synthon for the introduction of this group into other molecules. Cleavage of the C-O bonds within the dioxane ring, under appropriate conditions, could potentially release a functionalized hexafluoropropyl unit for further synthetic transformations. The synthesis of various fluorinated building blocks from different precursors is a significant area of research. mdpi.comorganic-chemistry.org
The dioxane portion of the molecule contains two oxygen atoms with lone pairs of electrons, which could potentially coordinate to transition metals. The electronic properties of these oxygen atoms would be significantly influenced by the adjacent electron-withdrawing hexafluoropropyl group. This modification could lead to the development of novel ligands with unique electronic and steric properties for transition metal-catalyzed reactions. chimia.ch The field of transition metal catalysis often relies on the fine-tuning of ligands to control reactivity and selectivity. nih.govrsc.org For example, fluorinated ligands can influence the outcomes of C-H functionalization reactions. nih.gov
Integration into Complex Molecular Architectures and Scaffolds
The incorporation of fluorinated groups into complex molecules is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The 2-(1,1,2,3,3,3-Hexafluoro-propyl)- guidechem.comnih.govdioxane unit could be incorporated into larger, more complex molecular scaffolds. Such integration could be achieved through reactions involving the dioxane ring or by using the entire molecule as a building block in multi-step syntheses. The development of methodologies for constructing complex molecular architectures from various building blocks is a central theme in modern organic synthesis. nih.govresearchgate.netnih.gov
Contribution to the Synthesis of Structurally Diverse Organic Molecules
There is no publicly available scientific literature detailing the use of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- amazonaws.comdioxane as a reagent, building block, or solvent in the synthesis of structurally diverse organic molecules. Its potential reactivity and influence on synthetic transformations have not been documented in peer-reviewed research.
Design and Synthesis of Advanced Materials Precursors
An extensive search of academic and patent databases did not yield any information on the application of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- amazonaws.comdioxane in the design or synthesis of precursors for advanced materials. There are no published studies on its incorporation into polymers, nanomaterials, or other functional materials.
Contributions to Green Chemistry Methodologies in Synthesis
Role in Solvent Minimization or Replacement Strategies
There are no studies available that investigate the properties of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- amazonaws.comdioxane as a solvent, which would be a prerequisite for assessing its potential role in solvent minimization or as a replacement for more hazardous substances. Key physical and chemical properties relevant to its performance as a "green solvent" have not been reported in the literature.
Facilitation of Environmentally Benign Reaction Pathways
No research has been published that explores the ability of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- amazonaws.comdioxane to facilitate environmentally benign reaction pathways. Its potential to act as a phase-transfer catalyst, a benign reaction medium, or to enable reactions under milder, more energy-efficient conditions remains an uninvestigated area of chemical science.
Advanced Analytical and Spectroscopic Characterization Techniques for 2 1,1,2,3,3,3 Hexafluoro Propyl 1 2 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For 2-(1,1,2,3,3,3-Hexafluoro-propyl)- np-mrd.orgdioxane, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.
¹H NMR Analysis of Proton Environments and Coupling Constants
The ¹H NMR spectrum is used to identify the number and electronic environment of hydrogen atoms in a molecule. In the target molecule, protons are present on the dioxane ring and on the hexafluoropropyl side chain.
Dioxane Ring Protons: The seven protons on the np-mrd.orgdioxane ring are expected to produce a complex set of signals, typically in the range of 3.5-4.5 ppm. Their chemical shifts and multiplicities would be influenced by their position relative to the oxygen atoms and the bulky, electron-withdrawing hexafluoropropyl substituent.
Methine Proton: The single proton on the carbon adjacent to the fluorine atoms (the CH group) would appear as a distinct multiplet further downfield due to the strong deshielding effect of the neighboring fluorine atoms. This signal would exhibit coupling to both the adjacent protons on the dioxane ring and the nearby fluorine atoms.
Hypothetical ¹H NMR Data Table
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Dioxane CH₂ | 3.5 - 4.2 | Multiplets | JH-H |
| Dioxane CH | 4.2 - 4.6 | Multiplet | JH-H, JH-F |
¹³C NMR Analysis of Carbon Framework and Hybridization States
The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. All carbons in the structure are sp³ hybridized.
Dioxane Carbons: The carbons of the dioxane ring are expected to resonate in the typical ether region of 60-80 ppm.
Hexafluoropropyl Carbons: The carbons in the hexafluoropropyl group will show significant downfield shifts due to the attached fluorine atoms. Furthermore, these carbon signals will be split into multiplets due to one-bond and two-bond carbon-fluorine (¹JC-F and ²JC-F) coupling.
Hypothetical ¹³C NMR Data Table
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Dioxane CH₂ | 65 - 75 | Singlet |
| Dioxane CH | 75 - 85 | Doublet (due to proximity to fluorinated group) |
| Hexafluoropropyl C-1 | 110 - 125 | Triplet of Doublets |
| Hexafluoropropyl C-2 | 90 - 110 | Quartet of Doublets |
¹⁹F NMR for Fluorine Atom Differentiation, Chemical Shifts, and Coupling Patterns
¹⁹F NMR is highly sensitive and provides detailed information about the fluorine atoms in a molecule. thermofisher.com The hexafluoropropyl group contains three distinct fluorine environments.
CF₃ Group: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and would produce a single signal, likely a triplet due to coupling with the two fluorine atoms of the adjacent CF₂ group.
CF₂ Group: The two fluorine atoms of the difluoromethylene group are diastereotopic and may be magnetically non-equivalent, potentially giving rise to two separate signals. These signals would be split by the adjacent CF₃ group and the single fluorine atom.
Single F Atom: The single fluorine atom would also produce a distinct signal, coupled to the CF₂ group and the methine proton.
The large magnitude of fluorine-fluorine coupling constants (JF-F) often helps in structural assignment. thermofisher.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the dioxane ring and connecting them to the methine proton of the side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C signals for each CHₓ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be essential for connecting the hexafluoropropyl side chain to the dioxane ring by showing correlations from the methine proton to carbons within the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry and preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion, confirming the identity of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- np-mrd.orgdioxane. The calculated exact mass for the molecular formula C₇H₈F₆O₂ is 238.0428.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:
Cleavage of the C-C bond between the dioxane ring and the side chain.
Ring-opening and fragmentation of the dioxane moiety, leading to characteristic losses of ethylene (B1197577) oxide fragments.
Fragmentation of the hexafluoropropyl chain, with losses of CF₃ or other fluorinated fragments.
Hypothetical HRMS Fragmentation Data Table
| m/z (calculated) | Possible Fragment Formula | Description of Neutral Loss |
|---|---|---|
| 238.0428 | [C₇H₈F₆O₂]⁺ | Molecular Ion |
| 169.0064 | [C₄HF₆]⁺ | Loss of dioxane fragment |
| 87.0446 | [C₄H₇O₂]⁺ | Loss of hexafluoropropyl radical |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and its conformational isomers.
Identification of Key Functional Group Vibrations (e.g., C-F, C-O-C)
The vibrational spectrum of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- researchgate.netacs.orgdioxane is dominated by the characteristic vibrations of its constituent functional groups.
C-F Vibrations: The presence of the hexafluoropropyl group gives rise to very strong and characteristic absorption bands in the IR spectrum. The C-F stretching vibrations typically appear in the region of 1400-1000 cm⁻¹. Given the multiple fluorine atoms, a series of intense, complex bands is expected in this region. nih.gov
C-O-C Vibrations: The dioxane ring contains two ether linkages (C-O-C). These give rise to strong asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching mode is typically observed as a strong band in the IR spectrum around 1100 cm⁻¹, while the symmetric stretch is often more prominent in the Raman spectrum at a slightly lower wavenumber. researchgate.net For 1,4-dioxane (B91453) itself, strong bands are observed around 1119 cm⁻¹ and 872 cm⁻¹. researchgate.net
C-H Vibrations: The C-H stretching vibrations of the CH₂ groups in the dioxane ring and the single C-H in the propyl chain are expected in the 3000-2850 cm⁻¹ region. researchgate.net
Ring Vibrations: The dioxane ring also exhibits characteristic "breathing" and deformation modes at lower frequencies. researchgate.net
The key vibrational modes are summarized in the table below.
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| C-H Stretch | -CH₂-, -CHF- | 3000 - 2850 | IR, Raman |
| C-F Stretch | -CF₃, -CF₂- | 1400 - 1000 | IR (very strong), Raman |
| C-O-C Asymmetric Stretch | Dioxane Ether | 1150 - 1085 | IR (strong) |
| C-O-C Symmetric Stretch | Dioxane Ether | 1070 - 1020 | Raman (strong) |
| CH₂ Wagging/Twisting | Dioxane Ring | 1350 - 1250 | IR |
| C-C Stretch | Aliphatic | 1200 - 800 | IR, Raman |
| Ring Deformation/Breathing | Dioxane Ring | < 900 | IR, Raman |
Conformational Insights from Vibrational Modes
The 1,4-dioxane ring is conformationally flexible, capable of existing in chair, twist-boat, and boat conformations. For substituted dioxanes, the chair conformation is typically the most stable. The bulky and electronegative hexafluoropropyl group is expected to preferentially occupy the equatorial position to minimize steric hindrance.
Vibrational spectroscopy can be used to study this conformational preference. westminster.ac.uk Specific vibrational modes, particularly those involving the dioxane ring, are sensitive to the molecule's geometry. For instance, the position and intensity of certain C-O-C and ring deformation modes can differ between the equatorial and axial conformers. researchgate.net By comparing experimental spectra with theoretical calculations for different conformers, the dominant conformation in a given phase (gas, liquid, or solid) can be determined. Furthermore, variable-temperature Raman or IR studies can provide thermodynamic information about the conformational equilibrium. westminster.ac.uk
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice.
Precise Bond Lengths, Bond Angles, and Torsional Angles
While a specific crystal structure for 2-(1,1,2,3,3,3-Hexafluoro-propyl)- researchgate.netacs.orgdioxane is not publicly available, expected values for its geometric parameters can be predicted based on data from similar structures. X-ray diffraction would confirm the chair conformation of the dioxane ring and the equatorial position of the hexafluoropropyl substituent. It would provide precise measurements for all covalent bonds and angles.
The table below presents plausible, representative data for the key geometric parameters that would be obtained from an X-ray crystallographic analysis.
Interactive Data Table: Predicted Molecular Geometry Parameters
| Parameter | Atoms Involved | Predicted Value |
| Bond Length | C-F | ~1.33 - 1.35 Å |
| Bond Length | C-O (dioxane) | ~1.42 - 1.44 Å |
| Bond Length | C-C (dioxane) | ~1.51 - 1.53 Å |
| Bond Length | C-C (side chain) | ~1.52 - 1.55 Å |
| Bond Angle | O-C-C (dioxane) | ~109° - 111° |
| Bond Angle | C-O-C (dioxane) | ~111° - 113° |
| Bond Angle | F-C-F | ~107° - 109° |
| Bond Angle | C-C-F | ~110° - 112° |
| Torsional Angle | C-O-C-C (dioxane) | ~ ±60° (Chair conformation) |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular interactions. mdpi.com For 2-(1,1,2,3,3,3-Hexafluoro-propyl)- researchgate.netacs.orgdioxane, the packing would be influenced by a combination of weak interactions due to the absence of strong hydrogen bond donors.
Weak Hydrogen Bonds: Weak C-H···O and C-H···F hydrogen bonds are likely to be significant structure-directing interactions. The oxygen atoms of the dioxane ring are potential hydrogen bond acceptors, as are the highly electronegative fluorine atoms.
Dipole-Dipole Interactions: The numerous polar C-F and C-O bonds create significant local dipoles, leading to dipole-dipole interactions that will influence the relative orientation of molecules in the crystal.
Fluorine-Fluorine Contacts: Short F···F intermolecular contacts are also possible and are a subject of interest in the crystal engineering of fluorinated compounds. researchgate.net
Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity (if applicable)
Chiral Chromatography:
Chiral chromatography is a powerful technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a fluorinated compound like 2-(1,1,2,3,3,3-Hexafluoro-propyl)- perkinelmer.commdpi.comdioxane, several chromatographic techniques could be theoretically applied:
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is one of the most common and effective methods for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds, including those containing fluorine. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs): SFC is increasingly recognized as a valuable alternative to HPLC for chiral separations. It often provides faster separations and is considered a "greener" technique due to the use of supercritical carbon dioxide as the main mobile phase component. Polysaccharide-based CSPs are also widely used in SFC and have shown great potential for the separation of fluorinated molecules.
Gas Chromatography (GC) with Chiral Stationary Phases (CSPs): For volatile compounds, chiral GC is a viable option. Given the likely volatility of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- perkinelmer.commdpi.comdioxane, this technique could be explored. Cyclodextrin-based CSPs are commonly employed in chiral GC and are effective for separating a variety of chiral molecules, including halogenated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries:
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which have distinct NMR spectra. This is achieved through the use of chiral derivatizing agents or chiral solvating agents.
Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers will have different chemical shifts in the NMR spectrum (typically ¹H or ¹⁹F NMR for this compound), allowing for their quantification.
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic mixture. The CSA forms transient diastereomeric complexes with each enantiomer, leading to a separation of their signals in the NMR spectrum. This method is non-destructive, which is a significant advantage. For a fluorinated compound, ¹⁹F NMR in the presence of a CSA could be a particularly powerful tool, as the fluorine signals are often well-resolved and sensitive to the local chiral environment.
The selection of the most appropriate technique would depend on factors such as the specific properties of the enantiomers, the required level of accuracy and precision, and the availability of instrumentation. Method development and optimization would be necessary to achieve a successful and reliable chiral separation.
Interactive Data Table: Potential Chiral Analysis Techniques
| Technique | Principle | Potential Stationary/Auxiliary Agent | Key Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | Polysaccharide-based (cellulose, amylose) | Broad applicability, high efficiency |
| Chiral SFC | Differential interaction in a supercritical fluid mobile phase | Polysaccharide-based (cellulose, amylose) | Fast separations, reduced solvent use |
| Chiral GC | Differential partitioning on a chiral stationary phase | Cyclodextrin derivatives | High resolution for volatile compounds |
| NMR with CDA | Formation of diastereomers with distinct NMR signals | Enantiomerically pure acids, alcohols, etc. | Provides structural information |
| NMR with CSA | Formation of transient diastereomeric complexes | Chiral lanthanide shift reagents, chiral solvents | Non-destructive, direct analysis |
Theoretical and Computational Studies of 2 1,1,2,3,3,3 Hexafluoro Propyl 1 2 Dioxane
Reaction Mechanism Elucidation via Computational Modeling
No computational studies on the reaction mechanisms involving "2-(1,1,2,3,3,3-Hexafluoro-propyl)- researchgate.netwikipedia.orgdioxane" were identified.
Transition State Identification and Activation Energy Calculations for Key Reactions
To comprehend the reactivity of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane, identifying the transition states and calculating the activation energies for its potential reactions would be crucial. Key reactions for investigation would likely include:
Ring-opening reactions of the dioxane moiety: The ether linkages in the 1,4-dioxane (B91453) ring are susceptible to cleavage under certain conditions. Computational methods, such as density functional theory (DFT), could be employed to model the reaction pathways for acid-catalyzed or base-catalyzed ring-opening. This would involve locating the transition state structures and calculating the energy barriers, providing insights into the reaction kinetics.
Reactions involving the hexafluoropropyl group: The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the propyl chain. Theoretical studies could explore reactions such as nucleophilic substitution or elimination at the carbon atoms of the hexafluoropropyl group.
A hypothetical data table for the activation energies of such reactions is presented below.
| Reaction Type | Reagents | Computational Method | Calculated Activation Energy (kJ/mol) |
| Acid-Catalyzed Ring Opening | H₃O⁺ | DFT (B3LYP/6-311+G(d,p)) | Data Not Available |
| Base-Catalyzed Ring Opening | OH⁻ | DFT (B3LYP/6-311+G(d,p)) | Data Not Available |
| Nucleophilic Substitution at C1' | Nu⁻ | MP2/aug-cc-pVTZ | Data Not Available |
This table is for illustrative purposes only, as no specific experimental or computational data for 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane has been found.
Prediction of Reaction Pathways and Energetics
For 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane, this could involve:
Conformational analysis: The dioxane ring can exist in different conformations (e.g., chair, boat). Computational studies would first determine the most stable ground-state conformation of the molecule.
Reaction mechanism elucidation: For a given reaction, multiple pathways may be possible. Quantum mechanical calculations can be used to compare the energetics of these different pathways to determine the most likely mechanism.
Spectroscopic Parameter Prediction and Validation with Experimental Data
Theoretical calculations are invaluable for predicting spectroscopic properties, which can then be used to interpret experimental data or to identify the compound. For 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane, key spectroscopic parameters for prediction would include:
Nuclear Magnetic Resonance (NMR) spectroscopy: Calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted values, when compared with experimental spectra, can aid in structural elucidation and conformational analysis.
Infrared (IR) spectroscopy: The vibrational frequencies and intensities can be calculated to predict the IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the C-O-C stretching of the dioxane ring and the C-F stretching of the hexafluoropropyl group.
Mass spectrometry (MS): While direct prediction of mass spectra is complex, computational methods can help to understand fragmentation patterns by calculating the energies of different fragment ions.
A hypothetical comparison of predicted and experimental spectroscopic data is shown below.
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| ¹H NMR | Chemical Shift (δ, ppm) | Data Not Available | Data Not Available |
| ¹³C NMR | Chemical Shift (δ, ppm) | Data Not Available | Data Not Available |
| ¹⁹F NMR | Chemical Shift (δ, ppm) | Data Not Available | Data Not Available |
| IR Spectroscopy | C-O-C Stretch (cm⁻¹) | Data Not Available | Data Not Available |
| IR Spectroscopy | C-F Stretch (cm⁻¹) | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as no specific experimental or computational data for 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane has been found.
Molecular Dynamics Simulations for Solvent Interactions and Dynamics
Molecular dynamics (MD) simulations can provide insights into the behavior of 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane in different solvent environments. These simulations model the movement of atoms and molecules over time, allowing for the study of:
Solvation structure: MD simulations can reveal how solvent molecules arrange themselves around the solute molecule, identifying preferential interaction sites. For instance, in aqueous solution, the interactions of water with the oxygen atoms of the dioxane ring and the fluorinated propyl group could be investigated.
Dynamical properties: Properties such as diffusion coefficients and rotational correlation times can be calculated from MD trajectories, providing a picture of the molecule's mobility in solution.
Given the absence of specific studies on 2-(1,1,2,3,3,3-Hexafluoro-propyl)- nih.govresearchgate.netdioxane, the information presented here is based on standard theoretical and computational methodologies applied to organic molecules. Future research dedicated to this specific compound is needed to provide the detailed data required for a comprehensive understanding of its properties and reactivity.
An exploration of the forward-looking research landscape for the chemical compound 2-(1,1,2,3,3,3-Hexafluoro-propyl)- rsc.orgpfascentral.orgdioxane reveals several promising avenues for future investigation. While dedicated research on this specific molecule is in its nascent stages, advancements in the broader field of organofluorine chemistry provide a roadmap for potential developments. The focus of future work is anticipated to center on enhancing its synthesis, expanding its utility, refining its detection, and understanding its fundamental chemical properties to unlock new functionalities.
Q & A
Q. What are the key physicochemical properties of 2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane that influence its environmental persistence?
The hexafluoropropyl group introduces strong electronegativity and hydrophobicity, likely enhancing chemical stability and reducing biodegradability compared to unsubstituted 1,4-dioxane. The fluorinated substituent may lower solubility in water, increasing adsorption to organic matrices. Experimental characterization should include:
- LogP measurements to assess hydrophobicity.
- Hydrolysis studies under varied pH/temperature to evaluate ether bond stability.
- Thermogravimetric analysis (TGA) to determine thermal degradation thresholds. Reference studies on analogous fluorinated compounds suggest enhanced resistance to oxidation and microbial attack .
Q. How does the introduction of a hexafluoropropyl group alter the chemical reactivity of 1,4-dioxane derivatives in synthetic applications?
The electron-withdrawing effect of fluorine atoms may stabilize radical intermediates or inhibit nucleophilic substitution. For example, in copolymerization reactions (e.g., with maleimides or vinyl acetate), the fluorinated dioxane could act as a sterically hindered solvent, altering reaction kinetics or hydrogen-bonding interactions. Methodologically:
- Use UV-vis spectroscopy or NMR kinetics to track reaction progress.
- Compare reactivity in fluorinated solvents (e.g., HFIP) vs. conventional 1,4-dioxane to isolate substituent effects .
Advanced Research Questions
Q. What advanced oxidation processes (AOPs) are effective in degrading fluorinated dioxane derivatives, and how do reaction mechanisms differ from parent compounds?
UV/H₂O₂ and ozone-based AOPs effectively degrade 1,4-dioxane via hydroxyl radical (•OH) attack, but fluorinated derivatives may require higher oxidant doses due to C-F bond stability. Key steps:
- Identify intermediates : Use GC-MS or HPLC-TOF to detect fluorinated byproducts (e.g., fluoroacetates).
- TOC analysis : Compare mineralization efficiency with unsubstituted dioxane; incomplete mineralization may indicate persistent fluorinated fragments .
- Mechanistic modeling : Apply density functional theory (DFT) to predict bond cleavage priorities in the fluorinated structure .
Q. How can researchers resolve discrepancies in biodegradation efficiency reports between laboratory-scale and field studies for halogenated dioxanes?
Lab studies often use optimized microbial consortia (e.g., Actinobacteria CB1190), while field conditions face variable biomass and competing substrates. Strategies include:
Q. What analytical challenges arise in quantifying trace levels of fluorinated dioxanes in complex matrices, and how can they be mitigated?
Fluorinated derivatives may co-elute with matrix interferences or exhibit low ionization efficiency in MS. Solutions:
- Sample pre-concentration : Use solid-phase extraction (SPE) with fluorophilic sorbents.
- Derivatization : Introduce ionizable groups (e.g., pentafluorobenzyl esters) for enhanced MS sensitivity.
- High-resolution MS : Employ Q-TOF or Orbitrap platforms to resolve isobaric interferences .
Data Contradiction Analysis
Q. Why do some studies report complete mineralization of 1,4-dioxane via AOPs, while others detect persistent byproducts in fluorinated analogs?
Discrepancies arise from differences in:
- Oxidant dosing : Fluorinated compounds may require higher •OH fluxes due to C-F bond strength (~485 kJ/mol).
- Reaction time : Extended irradiation may be needed to break stable intermediates like trifluoroacetic acid.
- Matrix effects : Natural organic matter (NOM) or alkalinity in groundwater can scavenge radicals, reducing efficiency .
Q. How can conflicting reports on the carcinogenic potential of 1,4-dioxane inform risk assessments for its fluorinated derivatives?
While 1,4-dioxane is classified as a probable carcinogen (EPA), its fluorinated analog lacks toxicological data. Researchers should:
- Conduct in vitro assays (e.g., Ames test, micronucleus) to assess mutagenicity.
- Compare metabolic pathways: Fluorination may alter cytochrome P450 interactions, reducing bioactivation to carcinogenic intermediates .
Methodological Recommendations
- Synthesis : Optimize fluorination via catalytic methods (e.g., metal-oxide catalysts for dehalogenation/fluorination) .
- Degradation Studies : Combine AOPs with sequential anaerobic-aerobic bioremediation to enhance defluorination .
- Regulatory Gaps : Advocate for environmental quality standards using probabilistic modeling of fluorinated dioxane exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
